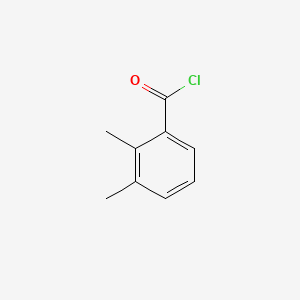

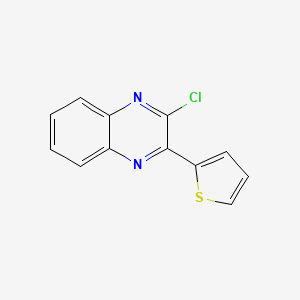

![molecular formula C7H9NO3S2 B1305188 2-[(2-Furylmethyl)sulfonyl]ethanethioamide CAS No. 175202-41-2](/img/structure/B1305188.png)

2-[(2-Furylmethyl)sulfonyl]ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

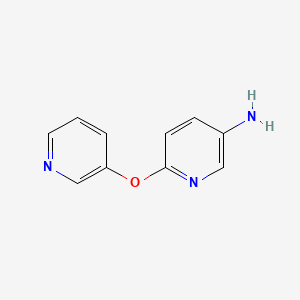

2-[(2-Furylmethyl)sulfonyl]ethanethioamide is a compound that falls within the broader class of sulfinamides, which are known for their utility in organic and medicinal synthesis. Sulfinamides, particularly those that are enantiopure, have been the subject of extensive research due to their interesting reactivity and potential applications in asymmetric synthesis and as ligands in various chemical reactions .

Synthesis Analysis

The synthesis of sulfinamides, including compounds similar to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, has been explored through various methods. One approach involves the use of N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents, which serve as sulfinyl transfer agents. These agents have been used to produce sulfinamide ligands, such as (R)-tert-butanesulfinamide, with high yields and enantiopurities . Although the specific synthesis of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not detailed, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not explicitly discussed in the provided papers, the general structure of sulfinamides includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom, with various substituents attached to the nitrogen and sulfur. The molecular structure is crucial for the reactivity and the potential applications of the compound in synthesis and catalysis .

Chemical Reactions Analysis

Sulfinamides, including those structurally related to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, exhibit a wide range of reactivity. They can undergo condensation with aldehydes and ketones, react with alkynes, alkenes, aryl and alkyl halides, and participate in the sulfonylation of heterocyclic compounds. These reactions are valuable for the synthesis of various organic molecules, including asymmetric sulfides and γ-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfinamides are influenced by their molecular structure. The presence of the sulfonyl and amino groups within the molecule can affect its polarity, solubility, and stability. These properties are essential for the compound's behavior in different solvents and under various reaction conditions. Although the specific properties of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide are not provided, it can be inferred that they would be similar to those of related sulfinamides .

Applications De Recherche Scientifique

Therapeutic Applications and Mechanisms

Anticancer and Antitumor Activity

Sulfonamides, including compounds like pazopanib, have shown significant antitumor activity. Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-a/β, and c-kit, showing promising antitumor efficacy. The novel drugs' mechanisms often involve targeting tumor-associated carbonic anhydrase isoforms IX and XII for their anticancer properties (Carta, Scozzafava, & Supuran, 2012). Moreover, the development of sulfonamides with selective antiglaucoma, antitumor, and diagnostic applications is ongoing, reflecting the structural motif's potential in future pharmaceuticals.

Anti-inflammatory Effects

Glibenclamide, a well-known sulfonylurea, has demonstrated anti-inflammatory effects across various diseases, including respiratory, digestive, and central nervous system diseases, by inhibiting channels like KATP and NLRP3 inflammasome, thereby reducing proinflammatory mediators (Zhang et al., 2017).

Microbial Degradation and Environmental Impact

The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) including sulfonamides, has been a subject of study. Understanding the biodegradability and microbial degradation pathways of these compounds is crucial for evaluating their environmental impact and for the development of more sustainable chemical processes (Liu & Avendaño, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWZFLBMQSOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)(=O)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384842 |

Source

|

| Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

CAS RN |

175202-41-2 |

Source

|

| Record name | 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

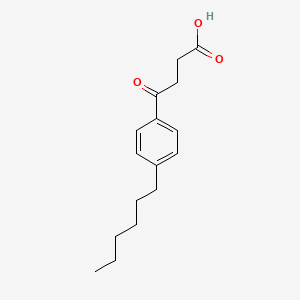

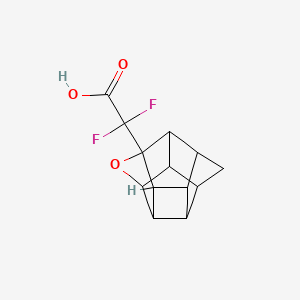

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)